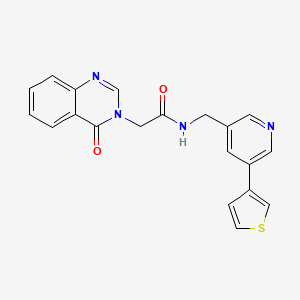
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
作用機序
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to decreased viability and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to selectively inhibit BTK activity and downstream signaling pathways in B-cells, without affecting other kinases or immune cells. This selectivity may reduce the risk of off-target effects and toxicity. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
実験室実験の利点と制限
One advantage of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. Another advantage is its potential to enhance the activity of other anti-cancer agents, such as venetoclax. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its potential to develop resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and scheduling of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other agents is still being evaluated.
将来の方向性
For research on 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include evaluating its efficacy and safety in clinical trials for B-cell malignancies, as well as exploring its potential in other cancer types. Additionally, the development of biomarkers to predict response to 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of next-generation BTK inhibitors with improved selectivity and efficacy may overcome the limitations of current agents, such as resistance.
合成法
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves several steps, including the reaction of 4-amino-3-nitrobenzoic acid with ethyl acetoacetate to form 4-oxoquinazoline-3-carboxylic acid ethyl ester, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine in the presence of triethylamine to form the desired product, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
科学的研究の応用
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in reduced proliferation and survival of B-cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSWVLCSGMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



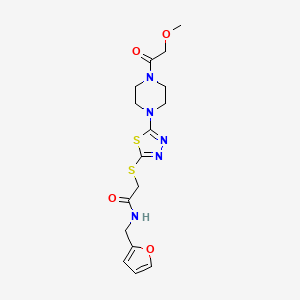
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)
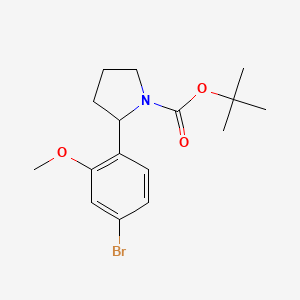
![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
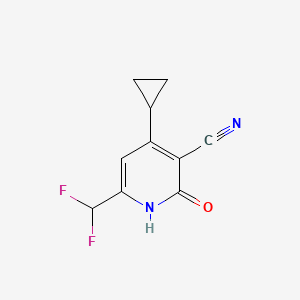

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)
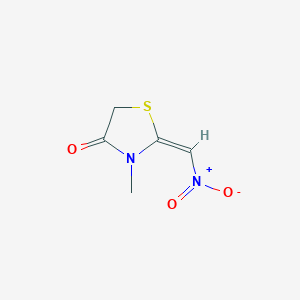
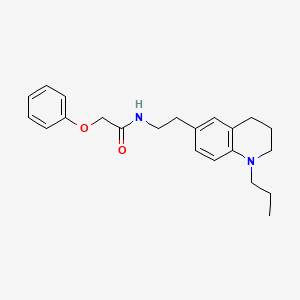
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)